molecular formula C16H20N4O3 B2782062 N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide CAS No. 1394730-28-9

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide

Cat. No.: B2782062
CAS No.: 1394730-28-9
M. Wt: 316.361
InChI Key: PFRRSMHLPBQNLC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Coupling with the nitrophenyl group: This step often involves amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the cyclopropyl or nitrophenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitrophenyl groups could play crucial roles in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethylphenyl)amino]acetamide: Lacks the nitro group.

    N-(1-cyano-1-cyclopropylethyl)-2-[(3-nitrophenyl)amino]acetamide: Different position of the nitro group.

Uniqueness

The presence of both the cyano and nitrophenyl groups in N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide may confer unique chemical properties, such as specific reactivity patterns and binding affinities, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,6-dimethyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-4-7-13(20(22)23)11(2)15(10)18-8-14(21)19-16(3,9-17)12-5-6-12/h4,7,12,18H,5-6,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRRSMHLPBQNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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